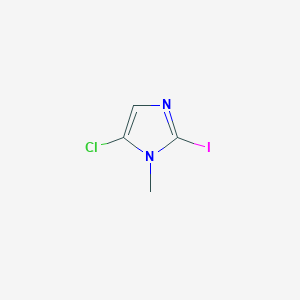
5-Chloro-2-iodo-1-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of chlorine and iodine substituents at the 5 and 2 positions, respectively, and a methyl group at the 1 position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-1-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the halogenation of 1-methylimidazole. The process typically starts with the chlorination of 1-methylimidazole to introduce the chlorine atom at the 5 position. This can be followed by iodination to introduce the iodine atom at the 2 position. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) for chlorination and iodine or iodine monochloride for iodination .
Industrial Production Methods
Industrial production of 5-chloro-2-iodo-1-methyl-1H-imidazole may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom at the 2 position makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to substitute the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-iodo-1-methyl-1H-imidazole, while coupling reactions can produce various biaryl or alkyne derivatives.
Scientific Research Applications
5-Chloro-2-iodo-1-methyl-1H-imidazole has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-2-iodo-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions. Additionally, the compound can participate in various molecular pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methylimidazole: Lacks the iodine substituent, making it less versatile in coupling reactions.
2-Iodo-1-methylimidazole: Lacks the chlorine substituent, affecting its reactivity in substitution reactions.
5-Bromo-2-iodo-1-methyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
5-Chloro-2-iodo-1-methyl-1H-imidazole is unique due to the presence of both chlorine and iodine substituents, which provide a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C4H4ClIN2 |
|---|---|
Molecular Weight |
242.44 g/mol |
IUPAC Name |
5-chloro-2-iodo-1-methylimidazole |
InChI |
InChI=1S/C4H4ClIN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 |
InChI Key |
OMROLINQCROTRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















